molecular formula C17H15Cl2NO B5865142 3-(2,4-dichlorophenyl)-N-(2-methylbenzyl)acrylamide

3-(2,4-dichlorophenyl)-N-(2-methylbenzyl)acrylamide

Cat. No. B5865142
M. Wt: 320.2 g/mol
InChI Key: ALQUZYRNNYANGW-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-N-(2-methylbenzyl)acrylamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It belongs to the family of anilide herbicides and is commonly used on crops such as corn, soybeans, and wheat. DCPA is known for its long-lasting residual activity and its ability to control a wide range of weed species.

Mechanism of Action

3-(2,4-dichlorophenyl)-N-(2-methylbenzyl)acrylamide acts by inhibiting the growth of weed seedlings. It interferes with the synthesis of fatty acids in the weed cells, which leads to the disruption of cell membranes and ultimately, cell death. This compound is a selective herbicide, meaning it only affects the growth of certain weed species and does not harm the crop plants.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on plants. It affects the photosynthetic process, the uptake of nutrients, and the metabolism of carbohydrates and proteins. This compound also alters the expression of certain genes in plants, leading to changes in their growth and development.

Advantages and Limitations for Lab Experiments

3-(2,4-dichlorophenyl)-N-(2-methylbenzyl)acrylamide is a useful tool for studying the effects of herbicides on plant growth and development. It has several advantages, such as its selectivity for certain weed species, its long-lasting residual activity, and its ability to control a wide range of weeds. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity to non-target organisms and its persistence in the environment.

Future Directions

There are several areas of future research that could be explored with regards to 3-(2,4-dichlorophenyl)-N-(2-methylbenzyl)acrylamide. One area of interest is the development of new formulations of this compound that are more environmentally friendly and have reduced toxicity to non-target organisms. Another area of research is the investigation of the potential of this compound as a pre-emergence herbicide for use in organic farming systems. Finally, further studies are needed to understand the long-term effects of this compound on soil health and microbial communities.

Synthesis Methods

3-(2,4-dichlorophenyl)-N-(2-methylbenzyl)acrylamide is synthesized by reacting 2,4-dichlorophenyl isocyanate with 2-methylbenzylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity of the product is ensured by various analytical techniques such as gas chromatography and mass spectrometry.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-(2-methylbenzyl)acrylamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in numerous research studies to investigate its mode of action, biochemical and physiological effects, and its potential as a herbicide for weed control.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[(2-methylphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c1-12-4-2-3-5-14(12)11-20-17(21)9-7-13-6-8-15(18)10-16(13)19/h2-10H,11H2,1H3,(H,20,21)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQUZYRNNYANGW-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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